molecular formula C10H20Cl2N2O2 B6178020 methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride CAS No. 2567503-67-5

methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride

Cat. No.: B6178020
CAS No.: 2567503-67-5
M. Wt: 271.18 g/mol
InChI Key: HSTVKFGIJRAGLE-UHFFFAOYSA-N
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Description

Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride is a chemical compound with the molecular formula C10H18N2O2.2ClH. It is a white powder that is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring and an azetidine ring, making it a valuable molecule in the field of medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride typically involves the reaction of piperidine with azetidine-3-carboxylic acid methyl ester. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine. The reaction mixture is stirred at room temperature for several hours, followed by the addition of hydrochloric acid to form the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride is widely used in scientific research due to its unique chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Methyl 1-(piperidin-4-yl)azetidine-3-carboxylate dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of the piperidine and azetidine rings, which imparts distinct chemical and biological properties .

Properties

CAS No.

2567503-67-5

Molecular Formula

C10H20Cl2N2O2

Molecular Weight

271.18 g/mol

IUPAC Name

methyl 1-piperidin-4-ylazetidine-3-carboxylate;dihydrochloride

InChI

InChI=1S/C10H18N2O2.2ClH/c1-14-10(13)8-6-12(7-8)9-2-4-11-5-3-9;;/h8-9,11H,2-7H2,1H3;2*1H

InChI Key

HSTVKFGIJRAGLE-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CN(C1)C2CCNCC2.Cl.Cl

Purity

95

Origin of Product

United States

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